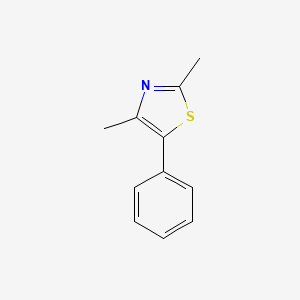

2,4-Dimethyl-5-phenylthiazol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2,4-dimethyl-5-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

BWJJRBGXBFRKCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2,4 Dimethyl 5 Phenylthiazol and Its Analogues

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 2,4-Disubstituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for the construction of the thiazole ring system. rsc.orgchemrxiv.org This reaction and its numerous adaptations provide a versatile pathway to a wide array of substituted thiazoles, including 2,4-disubstituted variants.

The cornerstone of the Hantzsch synthesis is the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). rsc.orgnih.gov This reaction proceeds via a cyclocondensation mechanism to form the thiazole ring. For the synthesis of 2,4-disubstituted thiazoles, a thioamide is reacted with a substituted α-haloketone. For instance, the reaction of thioacetamide (B46855) with an appropriate α-haloketone bearing a phenyl group at the α-position would be a classical route toward a 2-methyl-4-phenylthiazole (B155899) derivative. chemicalbook.com

The reaction conditions for Hantzsch synthesis can vary, with solvents like ethanol (B145695) or dimethylformamide (DMF) being commonly employed. chemicalbook.comrsc.org Heating is often required to drive the reaction to completion. chemicalbook.com In some variations, the thioamide can be generated in situ, which simplifies the procedure. orgsyn.org For example, reacting acetamide (B32628) with phosphorus pentasulfide generates thioacetamide, which can then react with an α-haloketone in the same pot. orgsyn.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include the use of microwave irradiation, ionic liquids, and catalysts like silica-supported tungstosilisic acid to promote the reaction under milder conditions and often in a one-pot fashion. rsc.orgbepls.com

Table 1: Examples of Hantzsch Thiazole Synthesis for 2,4-Disubstituted Thiazoles

| Thioamide/Thiourea | α-Haloketone | Product | Reference |

|---|---|---|---|

| Thioacetamide | Bromoacetophenone | 2-Methyl-4-phenylthiazole | chemicalbook.com |

| Thiourea | 2-Bromoacetophenones | 2-Aminothiazoles | organic-chemistry.org |

| N-monosubstituted thioureas | α-Halogeno ketones | 2-(N-substituted amino)thiazoles | rsc.org |

A key consideration in the Hantzsch synthesis, particularly when using unsymmetrical reagents, is regioselectivity. The reaction between an N-monosubstituted thiourea and an α-haloketone can potentially lead to two isomeric products: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org

Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, research has shown that conducting the synthesis under acidic conditions can lead to the formation of a mixture of both isomers. rsc.org The ratio of these isomers is influenced by the reaction conditions, such as the acidity of the medium, and the specific structures of the starting materials. rsc.org For example, using 10M-HCl-EtOH (1:2) at 80 °C was found to favor the formation of 2-imino-2,3-dihydrothiazoles. rsc.org The differentiation between these isomers can be achieved using spectroscopic methods like 1H NMR and IR spectroscopy. rsc.org

Alternative and Modern Synthetic Approaches

While the Hantzsch synthesis is a powerful tool, several alternative and modern synthetic strategies have been developed to overcome some of its limitations, such as the use of potentially toxic α-haloketones and the desire for greater molecular diversity and efficiency. chemrxiv.orgbepls.com

Annulation strategies, which involve the formation of a ring from two or more components, provide alternative pathways to thiazoles. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) has been reported to produce thiazoles in very good yields under mild conditions. organic-chemistry.org These methods offer different retrosynthetic disconnections compared to the Hantzsch synthesis, allowing for the construction of diverse thiazole derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing substituents, such as a phenyl group, onto a pre-existing thiazole core or for constructing the substituted thiazole ring itself. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of 2,4-disubstituted thiazoles. thieme-connect.com

One approach involves a cascade reaction of α-thiocyanomethyl ketones with arylboronic acids, mediated by a palladium(II) catalyst. thieme-connect.com This method is believed to proceed through a C(sp)–C(sp2) coupling followed by an intramolecular condensation. thieme-connect.com While effective, this method can require a high loading of the palladium catalyst. thieme-connect.com Copper-catalyzed C-H arylation has also emerged as a method to directly introduce aryl groups onto heterocycles, including thiazoles, using aryl iodides. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. thieme-connect.com Several MCRs have been developed for the synthesis of 2,4-disubstituted thiazoles, offering advantages in terms of operational simplicity and the ability to rapidly generate libraries of diverse compounds. thieme-connect.comresearchgate.net

One such MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com This one-pot, one-step reaction provides a direct alternative to traditional methods. thieme-connect.com Another example is an acetic acid-mediated domino reaction of thiosemicarbazide (B42300) and aldehydes or ketones to generate thiosemicarbazones in situ, which then react with other components to form 2,4,5-trisubstituted thiazoles. rsc.org Green chemistry principles are often incorporated into these MCRs, for instance, by using environmentally benign solvents or catalysts. researchgate.net

Table 2: Comparison of Synthetic Methodologies for 2,4-Disubstituted Thiazoles

| Synthetic Method | Key Reactants | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Well-established, versatile | Use of potentially toxic reagents, sometimes harsh conditions | rsc.orgnih.gov |

| [4+1] & [3+2] Annulation | Oximes, Anhydrides, KSCN (example) | Alternative retrosynthesis, good yields | Can be specific to certain substitution patterns | organic-chemistry.org |

| Transition Metal Catalysis | α-Thiocyanomethyl ketones, Arylboronic acids (example) | Milder conditions, direct functionalization | Catalyst cost and loading, potential for metal contamination | organic-chemistry.orgthieme-connect.com |

| Multi-Component Reactions | Oxo components, Amines, Thiocarboxylic acids, Isocyanides (example) | High efficiency, diversity-oriented, operational simplicity | Products can be racemic, optimization can be complex | thieme-connect.comresearchgate.net |

Green Chemistry Principles in Thiazole Synthesis

The conventional synthesis of thiazoles often relies on methods that may involve hazardous reagents and produce significant chemical waste. researchgate.netnih.govresearchgate.net In response, the principles of green chemistry have been increasingly applied to devise more environmentally benign and sustainable synthetic routes. bohrium.com These approaches focus on using renewable starting materials, non-toxic catalysts, safer solvents, and energy-efficient reaction conditions to minimize environmental impact. researchgate.netnih.govresearchgate.net Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, the adoption of green solvents, and the development of reusable or biodegradable catalysts. researchgate.netnih.govresearchgate.netbepls.com

Innovations in this area include one-pot, multi-component reactions that increase efficiency and reduce waste. researchgate.netbepls.comacs.org For instance, the Hantzsch thiazole synthesis has been adapted using greener media like polyethylene (B3416737) glycol (PEG)-400 and water under microwave irradiation, which avoids the use of hazardous solvents and lachrymatory α-haloketones. researchgate.net Similarly, ultrasound-assisted synthesis has been shown to accelerate reactions, leading to high yields of thiazole derivatives under mild conditions and often in the absence of a solvent. tandfonline.comtandfonline.com The use of biocatalysts, such as lipase, and recyclable catalysts, like silica-supported tungstosilisic acid or magnetic nanoparticles, further contributes to the sustainability of these synthetic methods. acs.org These green methodologies not only offer environmental benefits but also practical advantages such as improved reaction rates, scalability, cost-effectiveness, and simpler purification processes. researchgate.netnih.govtandfonline.com

The following table provides a comparative overview of various green synthetic methods for thiazole derivatives.

| Method | Catalyst/Medium | Key Advantages | Yields | Ref. |

| Ultrasound | Terephthalohydrazide Chitosan Schiff's Base | Mild conditions, short reaction times, high yields, reusable biocatalyst | High | nih.gov |

| Microwave | Acetic Acid | Rapid, efficient, good to high yields | Good-High | arabjchem.org |

| Microwave | PEG-400 / Water | Use of green solvent, avoids lachrymatory reagents, excellent yields | 84-89% | researchgate.net |

| Solvent-Free | Microwave Irradiation | Catalyst-free, short reaction time (30 sec), environmentally benign | Good | researchgate.net |

| Green Catalyst | NiFe₂O₄ Nanoparticles in Ethanol/Water | One-pot, reusable magnetic catalyst, good yields | 75-92% | acs.org |

| Deep Eutectic Solvent | Choline Chloride/Glycerol | Avoids volatile organic solvents, reusable medium | Good | researchgate.net |

| Aqueous Media | Catalyst-Free Reflux | Simple, high-yielding, avoids organic solvents and catalysts | 75-90% | bepls.com |

Directed Functionalization at Positions 2, 4, and 5 of the Thiazole Ring

The ability to selectively introduce functional groups at specific positions on the thiazole ring is crucial for synthesizing complex molecules like 2,4-Dimethyl-5-phenylthiazole and its analogues. The reactivity of the thiazole ring's carbon atoms (C2, C4, and C5) allows for directed functionalization, primarily through strategies like metal-catalyzed cross-coupling reactions and direct C-H activation. acs.orgrsc.org These methods offer precise control over the substitution pattern, enabling the synthesis of diverse thiazole derivatives. rsc.org

Palladium-catalyzed reactions are particularly prominent in this field. acs.org The regioselectivity of these reactions can often be controlled by carefully selecting the ligands, bases, and reaction conditions. acs.org For example, direct C-H arylation of the thiazole core can be directed to either the C2 or C5 position by tuning the palladium catalyst system. acs.org This allows for sequential functionalization, providing a pathway to 2,4,5-trisubstituted thiazoles. acs.org Besides palladium, other transition metals are also employed to catalyze these transformations.

The functionalization at each position has distinct characteristics:

C2 Position: The C2 position is often targeted for functionalization. Cobalt-catalyzed alkenylation with internal alkynes has been shown to selectively occur at the C2 position. jpionline.org Furthermore, palladium-catalyzed C-H arylation can be directed to this position using specific ligand and base combinations. acs.org

C4 Position: While the C4 position can be functionalized, direct C-H activation at this site is sometimes less favored compared to C2 and C5. However, sequential functionalization strategies can be employed to introduce substituents at C4 after other positions have been modified. acs.org

C5 Position: The C5 position is frequently targeted for electrophilic substitution and metal-catalyzed C-H functionalization. acs.orgacs.org Palladium-catalyzed arylation is a common method for introducing aryl groups at this position, often with high regioselectivity. acs.orgvulcanchem.com

The tables below summarize key research findings for the directed functionalization of the thiazole ring.

Functionalization at the C2 Position

| Reaction Type | Catalyst System | Functional Group Introduced | Substrate Scope | Key Findings | Ref. |

| C-H Arylation | Pd(OAc)₂ / PPh₃ / NaOᵗBu | Aryl | Thiazole, Aryl Halides | High yields and high selectivity for the C2 position are achieved. | acs.org |

| C-H Alkenylation | Cobalt-Xantphos | Alkenyl | (Benzo)thiazoles, Alkynes | Reaction proceeds with high regio- and stereoselectivity under mild conditions. | jpionline.org |

Functionalization at the C4 Position

| Reaction Type | Catalyst System | Functional Group Introduced | Substrate Scope | Key Findings | Ref. |

| Sequential Arylation | Pd(OAc)₂ / Bphen / K₃PO₄ then Pd/PPh₃/NaOᵗBu | Triaryl | Thiazole, Aryl Halides | C4 arylation is achieved as part of a sequential process to form 2,4,5-triarylated thiazoles. | acs.org |

Functionalization at the C5 Position

| Reaction Type | Catalyst System | Functional Group Introduced | Substrate Scope | Key Findings | Ref. |

| C-H Arylation | Pd(OAc)₂ / Bphen / K₃PO₄ | Aryl | Thiazole, Aryl Halides | Provides C5-arylated thiazoles with high selectivity. | acs.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst | 4-bromophenyl | 5-Bromo-2,4-dimethylthiazole, 4-bromophenylboronic acid | A viable route for synthesizing analogues like 5-(4-Bromophenyl)-2,4-dimethylthiazole. | vulcanchem.com |

| C-H Borylation | Iridium Catalyst | Boryl | 2,1,3-Benzothiadiazole (analogue) | High regioselectivity for the C5 position is observed, likely influenced by electronic effects from heteroatoms. | acs.org |

Chemical Reactivity and Transformational Studies of 2,4 Dimethyl 5 Phenylthiazol Systems

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Core

The thiazole ring exhibits a degree of aromaticity, influencing its reactivity towards substitution reactions. Generally, the thiazole nucleus is resistant to electrophilic attack unless activated by electron-donating groups. The position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

For thiazoles, electrophilic substitution, when it occurs, preferentially happens at the C5 position, which is the most electron-rich carbon atom. mdpi.com However, in 2,4-dimethyl-5-phenylthiazole, this position is already occupied by the phenyl group. Consequently, direct electrophilic substitution on the thiazole core is sterically hindered and electronically unfavorable. Reactions like nitration or halogenation would likely lead to substitution on the more reactive phenyl ring or modification of the methyl groups rather than direct attack on the thiazole C5 position.

Nucleophilic substitution on the thiazole ring is also challenging and typically requires the presence of a good leaving group, such as a halogen, at the C2 position. researchgate.netnih.gov In the case of 2,4-dimethyl-5-phenylthiazole, which lacks such a leaving group, direct nucleophilic substitution on the carbon atoms of the thiazole core is not a common reaction pathway. The lone pair of electrons on the nitrogen atom allows for nucleophilic attack, which is a key step in the formation of fused heterocyclic systems. smolecule.com

Reactions Involving the Phenyl Moiety

The phenyl group at the C5 position is susceptible to electrophilic aromatic substitution, and the thiazole ring acts as a directing group. The specific nature of the thiazole's influence—whether activating or deactivating, and its ortho-, meta-, or para-directing effects—will determine the outcome of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the phenyl ring. Studies on related 5-arylthiazole derivatives indicate that substitution can occur on the phenyl ring. For example, the synthesis of derivatives with substituted phenyl groups, such as p-chlorophenyl or p-methylphenyl, suggests that the phenyl ring is reactive. mdpi.com The reaction conditions for these substitutions are typical for aromatic systems.

Table 1: Examples of Electrophilic Substitution on Phenyl Moiety of Phenylthiazole Analogues This table is illustrative and based on general reactivity principles of related compounds.

| Reaction | Reagent(s) | Expected Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dimethyl-5-(nitrophenyl)thiazole (ortho/para isomers) | researchgate.net |

| Bromination | Br₂, FeBr₃ | 2,4-Dimethyl-5-(bromophenyl)thiazole (ortho/para isomers) | nih.gov |

| Acylation | RCOCl, AlCl₃ | 2,4-Dimethyl-5-(acylphenyl)thiazole (para isomer favored) | mdpi.com |

Modifications at Methyl Groups at C2 and C4

The methyl groups at the C2 and C4 positions of the thiazole ring are active sites for various chemical modifications. The C2-methyl group, in particular, is known for its enhanced reactivity due to the electron-withdrawing nature of the adjacent nitrogen atom, which acidifies the protons. This allows the C2-methyl group to participate in condensation reactions with aldehydes and ketones. smolecule.com

Lithiation of the C2-methyl group can also be achieved using strong bases like butyllithium, creating a nucleophilic center that can react with various electrophiles. For instance, the lithiation of 2-methyl-4-phenylthiazole (B155899) and subsequent reaction with iodomethane (B122720) yields 2,5-dimethyl-4-phenylthiazole, demonstrating the reactivity at the C5 position after lithiation, though lateral lithiation at the methyl group is also a possibility. thieme-connect.de

The C4-methyl group is generally less reactive than the C2-methyl group but can still undergo functionalization under specific conditions.

Table 2: Representative Reactions of Methyl Groups in Thiazole Systems

| Position | Reaction Type | Reagents | Product Type | Reference |

| C2-Methyl | Condensation | Aromatic Aldehyde, Base | 2-Styryl-4-methyl-5-phenylthiazole | smolecule.com |

| C2-Methyl | Lithiation/Alkylation | 1. n-BuLi 2. RX | 2-Alkyl-4-methyl-5-phenylthiazole | thieme-connect.de |

| C4-Methyl | Halogenation | N-Bromosuccinimide (NBS) | 4-(Bromomethyl)-2-methyl-5-phenylthiazole | acs.org |

Derivatization via Side Chains at C5

With the C5 position occupied by a phenyl ring, derivatization "via side chains" primarily refers to the functionalization of this phenyl substituent. This approach allows for the introduction of a wide variety of functional groups, significantly altering the molecule's properties. These transformations follow the principles of electrophilic and nucleophilic aromatic substitution on the phenyl ring, as discussed in section 3.2.

Furthermore, the phenyl ring can be used as an anchor to build more complex structures. For example, if a functional group like a carboxylic acid or an amino group is introduced onto the phenyl ring, it can serve as a handle for further reactions, such as amide bond formation or diazotization, leading to a diverse array of derivatives. researchgate.net

Pathways for Fused Heterocyclic Ring Systems Incorporating Thiazole

The 2,4-dimethyl-5-phenylthiazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the nitrogen atom of the thiazole ring acting as a nucleophile, attacking an electrophilic center in a bifunctional reagent, leading to cyclization.

A common strategy involves reacting a 2-aminothiazole (B372263) derivative with various reagents. Although 2,4-dimethyl-5-phenylthiazole is not a 2-aminothiazole, it can be conceptually considered in syntheses where the thiazole nitrogen participates in ring formation. For instance, reactions leading to thiazolo[3,2-a]pyrimidines often start from a 2-aminothiazole which condenses with a 1,3-dicarbonyl compound. researchgate.net

Similarly, the synthesis of other fused systems like thiazolo[3,2-b] smolecule.commdpi.comtriazoles or thiazolo[2,3-c] smolecule.commdpi.comtriazines often utilizes the nucleophilicity of the thiazole ring nitrogen and a reactive group at the C2 position. acs.org These synthetic routes are crucial for creating complex molecules with potential applications in pharmacology and materials science. openmedicinalchemistryjournal.com

Table 3: Examples of Fused Heterocyclic Systems from Thiazole Precursors

| Precursor Type | Reagent(s) | Fused System Formed | Reference |

| 2-Aminothiazole | β-Ketoester | Thiazolo[3,2-a]pyrimidine | researchgate.net |

| 2-Hydrazinothiazole | α-Haloketone | Thiazolo[2,3-c] smolecule.commdpi.comtriazine | acs.org |

| 2-Aminothiazole | Phenacyl Bromide | Imidazo[2,1-b]thiazole | acs.org |

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Elucidation of Structural Determinants for Observed Activities in Thiazole (B1198619) Derivatives

The therapeutic potential of thiazole derivatives stems from their versatile chemical structure, which allows for a wide range of biological activities. fabad.org.trmdpi.com The thiazole ring itself, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous approved drugs. researchgate.netmdpi.comtandfonline.com The specific biological activity of a thiazole derivative is determined by the nature and position of the substituents attached to the thiazole core. analis.com.myvulcanchem.com

Key structural features that influence the activity of thiazole derivatives include:

The Thiazole Ring: The aromaticity and the presence of heteroatoms (sulfur and nitrogen) in the thiazole ring are fundamental to its biological activity. mdpi.com The π-electron system of the ring allows for interactions with biological targets. rsc.org

Substituents: The type and placement of substituent groups on the thiazole ring play a critical role in modulating the compound's electronic and steric properties, which in turn affects its interaction with biological targets. analis.com.myresearchgate.net

Impact of Substituents at C2, C4, and C5 on Molecular Behavior

The C2, C4, and C5 positions of the thiazole ring are the primary sites for substitution, and the nature of the substituents at these positions has a profound impact on the molecule's properties and biological activity. analis.com.myias.ac.in The reactivity of the thiazole ring can be tuned by the addition of different substituents, leading to diverse pharmacological profiles. analis.com.my

Table 1: Influence of Substituent Position on Thiazole Reactivity

| Position | Typical Reactivity | Influencing Factors |

| C2 | Nucleophilic substitution | The C2 position is electron-deficient and thus susceptible to attack by nucleophiles. fabad.org.trmdpi.com |

| C4 | Electrophilic substitution | The electron density at C4 is influenced by the substituents at other positions. ias.ac.in |

| C5 | Electrophilic substitution | The C5 position is generally the most reactive towards electrophiles due to the electron-donating effect of the sulfur atom. fabad.org.trias.ac.in |

This table is for illustrative purposes and the reactivity can be altered by the nature of the substituents present on the ring.

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the thiazole ring are a major determinant of biological activity. rsc.orgtandfonline.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) increase the electron density of the thiazole ring. analis.com.mymdpi.com This can enhance the basicity and nucleophilicity of the molecule. analis.com.my In some cases, EDGs have been associated with increased antioxidant or antifungal activity. rsc.orgnih.gov For example, a methyl group at any position on the thiazole ring can increase its basicity. analis.com.my

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and halogens (e.g., -Cl, -Br) decrease the electron density of the thiazole ring, making it more electrophilic. analis.com.myrsc.org This can enhance interactions with biological targets, leading to increased antimicrobial activity. rsc.org For instance, the presence of a nitro group can significantly increase the antimicrobial efficacy of thiazole derivatives. rsc.orgnih.gov

The following table summarizes the general effects of EDGs and EWGs on the properties of thiazole derivatives:

Table 2: General Effects of Electron-Donating and Electron-Withdrawing Groups

| Group Type | Examples | Effect on Thiazole Ring | Impact on Biological Activity (General Trend) |

| Electron-Donating (EDG) | -CH3, -OCH3, -NH2 | Increases electron density, basicity, and nucleophilicity. analis.com.my | Can enhance antioxidant and antifungal activities. rsc.orgnih.gov |

| Electron-Withdrawing (EWG) | -NO2, -Cl, -Br, -CN | Decreases electron density, reduces basicity and nucleophilicity. analis.com.myrsc.org | Often increases antimicrobial and antibacterial activities. rsc.orgnih.gov |

Steric Effects of Substituents

Beyond electronic effects, the size and spatial arrangement of substituents (steric effects) also play a crucial role in determining the biological activity of thiazole derivatives. rsc.orgacs.org

Steric Hindrance: Bulky substituents can hinder the molecule's ability to bind to the active site of an enzyme or receptor, potentially reducing its activity. mdpi.comchula.ac.th For example, di-substituted derivatives with two bulky groups have shown reduced antimicrobial activity due to steric barriers. chula.ac.th

Conformational Restriction: Substituents can influence the preferred conformation of the molecule, which can be critical for its interaction with a biological target. nih.gov

Conformational Analysis and its Correlation with Research Outcomes

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis of thiazole derivatives helps to understand how these molecules interact with their biological targets and can explain observed SAR. nih.gov

Studies have shown that the preferred conformation of a thiazole derivative can be influenced by the substituents on the ring. nih.gov For example, in a series of (methoxyalkyl)thiazole derivatives, conformational analysis helped to explain the observed enantioselectivity, where one enantiomer was significantly more potent than the other. nih.gov This difference in activity was attributed to the specific spatial arrangement of the substituents, which dictated how the molecule could fit into the active site of the target enzyme. nih.gov

Molecular modeling and computational methods are often employed to perform conformational analysis and to visualize the possible binding modes of thiazole derivatives within the active sites of their biological targets. academie-sciences.frplos.org These studies can provide valuable insights into the key interactions that stabilize the ligand-protein complex and can guide the design of new, more potent analogues. academie-sciences.fr

Design Strategies for Analogues and Derivatives with Modified Profiles

The insights gained from SAR studies and conformational analysis are used to design new thiazole analogues and derivatives with improved biological activity, selectivity, and pharmacokinetic properties. fabad.org.trresearchgate.netacs.org

Common design strategies include:

Substituent Modification: Systematically varying the substituents at the C2, C4, and C5 positions of the thiazole ring to optimize electronic and steric properties. acs.orgbohrium.com This can involve introducing different EDGs or EWGs, or varying the size and hydrophobicity of the substituents. rsc.orgnih.gov

Scaffold Hopping: Replacing the thiazole ring with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. nih.gov

Hybrid Molecule Design: Combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.comrsc.org For example, combining thiazole with pyrazole (B372694) has been explored to create compounds with both antimicrobial and antioxidant properties. rsc.org

Linker Optimization: Modifying the linker that connects the thiazole ring to other parts of the molecule to improve binding affinity and pharmacokinetic properties. acs.org

By employing these strategies, medicinal chemists can rationally design and synthesize new thiazole derivatives with tailored biological profiles for a wide range of therapeutic applications. researchgate.net

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2,4-Dimethyl-5-phenylthiazole, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of 2,4-Dimethyl-5-phenylthiazole in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that confirm its structure. The protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.31-7.43 ppm, integrating to five protons. wiley-vch.de The two methyl groups at positions 2 and 4 of the thiazole (B1198619) ring give rise to distinct singlets. For instance, one methyl group has been reported to resonate at δ 2.70 ppm. wiley-vch.de

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon framework. The spectrum shows distinct signals for the two methyl carbons, the carbons of the thiazole ring, and the carbons of the phenyl ring. For example, in a related compound, methyl 4-methyl-2-phenylthiazole-5-carboxylate, the methyl carbon appears at δ 17.4 ppm, while the phenyl carbons are observed between δ 126.7 and 132.7 ppm. nih.gov

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule. ipb.ptyoutube.comemory.edu

COSY experiments would reveal the coupling between adjacent protons, although in 2,4-Dimethyl-5-phenylthiazole, with its isolated methyl and phenyl spin systems, these correlations would primarily be observed within the phenyl ring protons.

HSQC directly correlates each proton signal to the carbon to which it is attached, allowing for the definitive assignment of both ¹H and ¹³C resonances.

HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would show correlations between the methyl protons and the carbons of the thiazole ring, as well as between the phenyl protons and the C5 carbon of the thiazole, solidifying the attachment of the phenyl group at this position.

Table 1: Representative ¹H and ¹³C NMR Data for 2,4-Dimethyl-5-phenylthiazole and Related Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2,4-Dimethyl-5-phenylthiazole | ¹H | 7.43-7.31 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃) | CDCl₃ | wiley-vch.de |

| Methyl 4-methyl-2-phenylthiazole-5-carboxylate | ¹H | 7.94 (m, 2H), 7.44 (m, 3H), 3.87 (s, 3H), 2.77 (s, 3H) | CDCl₃ | nih.gov |

| Methyl 4-methyl-2-phenylthiazole-5-carboxylate | ¹³C | 169.9, 162.5, 161.2, 132.7, 130.9, 128.9 (x2), 126.7 (x2), 121.2, 52.0, 17.4 | CDCl₃ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 2,4-Dimethyl-5-phenylthiazole by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of a related compound, 2-phenylthiazole (B155284), shows characteristic absorption bands. wiley-vch.de These include bands for C-H stretching of the aromatic ring, C=N stretching of the thiazole ring, and C=C stretching of both the thiazole and phenyl rings. In 2,4-dimethyl-5-phenylthiazole, additional bands corresponding to the C-H stretching and bending vibrations of the two methyl groups would be expected. The fingerprint region of the spectrum, which is unique to each molecule, provides further confirmation of the compound's identity.

Table 2: Key IR Absorption Bands for Phenylthiazole Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | 3054 | wiley-vch.de |

| Aliphatic C-H | Stretching | 2987 | wiley-vch.de |

| C=N (Thiazole) | Stretching | ~1610 | nih.gov |

| C=C (Aromatic/Thiazole) | Stretching | ~1421 | wiley-vch.de |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 2,4-Dimethyl-5-phenylthiazole. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

In the mass spectrum of 2,4-Dimethyl-5-phenylthiazole, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. For instance, the HRMS of a similar compound, 2,4-dimethyl-5-phenyl-1H-imidazole, helps to confirm its molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenylthiazole derivatives involve the cleavage of the bond between the phenyl group and the thiazole ring, leading to the formation of a phenyl cation (m/z 77) and a thiazole-containing fragment. itim-cj.ro The fragmentation of the thiazole ring itself can also produce characteristic ions. itim-cj.ro For example, in some phenylthiazole derivatives, a double fragmentation of the N-C and C-S bonds in the thiazole ring is observed. itim-cj.ro

Table 3: Mass Spectrometry Data for a Related Phenylthiazole Compound

| Compound | Ionization Method | Calculated m/z for [M+H]⁺ | Found m/z | Reference |

|---|---|---|---|---|

| 2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl- piperazin-1-yl)-methanone | ESI | 394.1584 | 394.1620 | semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within 2,4-Dimethyl-5-phenylthiazole. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of aromatic compounds like 2,4-Dimethyl-5-phenylthiazole is characterized by π → π* transitions. up.ac.za Benzene, for example, exhibits absorption bands related to its π-system. up.ac.za The presence of the thiazole ring and the methyl substituents influences the energy levels and thus the wavelengths of maximum absorption (λₘₐₓ).

UV-Vis spectroscopy can also be employed in tautomeric studies. For instance, theoretical calculations on 2,4-diamino-5-phenylthiazole have shown that the calculated electron excitation patterns agree with experimental UV spectra at different pH values, helping to identify the predominant tautomeric forms in solution. acs.org While 2,4-Dimethyl-5-phenylthiazole is less likely to exhibit significant tautomerism compared to its amino-substituted counterparts, UV-Vis spectroscopy remains a useful tool for studying its electronic properties.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Geometry and Crystal Packing

While a specific SC-XRD study for 2,4-Dimethyl-5-phenylthiazole was not found, studies on closely related phenylthiazole derivatives have been reported. semanticscholar.orgresearchgate.netmdpi.com These studies confirm the planar nature of the thiazole ring and provide detailed information on the orientation of the phenyl group relative to the thiazole ring. For example, the crystal structure of [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl- piperazin-1-yl)-methanone has been determined, providing valuable data on the geometry of the 2-phenylthiazole core. semanticscholar.org

Mechanistic Research at the Molecular and Cellular Level

Investigation of Molecular Targets and Binding Mechanisms (in vitro, non-clinical)

In the quest for novel therapeutic agents, derivatives of 2,4-Dimethyl-5-phenylthiazole have been investigated to identify their molecular targets and binding mechanisms within biological systems. These studies are foundational, providing insights into how these compounds might exert their effects.

Research has shown that phenylthiazole derivatives can interact with a variety of molecular targets. For instance, certain phenylthiazole-substituted aminoguanidines have been found to target bacterial cell wall synthesis. nih.gov Transposon mutagenesis studies in Bacillus subtilis suggested potential molecular targets such as YubA, YubB (undecaprenyl diphosphate (B83284) phosphatase), and YubD. nih.gov Further enzymatic assays confirmed that a phenylthiazole compound inhibited both undecaprenyl diphosphate phosphatase and undecaprenyl diphosphate synthase, key enzymes in the peptidoglycan biosynthesis pathway. nih.gov

In the context of cancer research, some phenylthiazole derivatives are believed to exert their effects through the induction of apoptosis, suggesting interaction with proteins involved in this cell death pathway. researchgate.net Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed to explore the interactions of phenylthiazole derivatives with various protein targets. These in silico analyses help to visualize potential binding modes and guide the synthesis of more potent and selective compounds. researchgate.netnih.gov

For example, docking studies with 2,4-disubstituted thiazole (B1198619) derivatives have suggested an affinity for glucosamine-6-phosphate synthase, a potential target for antimicrobial activity. researchgate.net In other research, the HIV-1 nucleocapsid protein (NC) has been identified as a target for 2-amino-4-phenylthiazole (B127512) derivatives. acs.org These compounds are thought to act as guanine-mimetics, fitting into a hydrophobic pocket of the NC protein and disrupting its interaction with nucleic acids. acs.org

Enzymatic Inhibition Studies

Enzymatic inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of 2,4-Dimethyl-5-phenylthiazole have been the subject of numerous studies to evaluate their inhibitory activity against a range of specific enzymes.

One area of significant research has been the inhibition of enzymes involved in bacterial cell wall synthesis. As mentioned previously, a phenylthiazole compound demonstrated inhibitory activity against undecaprenyl diphosphate phosphatase (UPPP) and undecaprenyl diphosphate synthase. nih.gov This inhibition disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial survival.

In the field of neurodegenerative diseases, phenylthiazole derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). semanticscholar.orgresearchgate.net For instance, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone was found to inhibit AChE with an IC50 value of 8.86 µM and BuChE with an IC50 value of 1.03 µM. semanticscholar.orgresearchgate.net

Furthermore, 4-phenylthiazole (B157171) derivatives have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammation and pain signaling pathways. nih.govsci-hub.se Structure-activity relationship (SAR) studies have shown that the potency of these inhibitors is influenced by the substituents on the phenyl ring of the 4-phenylthiazole moiety. nih.gov

Other enzymatic targets for phenylthiazole derivatives include carbonic anhydrase-III (CA-III) and tubulin. nih.govmdpi.comresearchgate.net A 2,4,5-trisubstitutedthiazole derivative, 2-amino-5-phenylthiazole-4-carboxylic acid, was identified as a potent CA-III inhibitor with a Ki of 0.5 µM. researchgate.net Certain 2,4-disubstituted thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism relevant to anticancer activity. nih.gov

The table below summarizes the enzymatic inhibition data for selected phenylthiazole derivatives.

| Derivative Name | Target Enzyme | IC50/Ki Value | Reference |

| Phenylthiazole-substituted aminoguanidine | Undecaprenyl diphosphate phosphatase (UPPP) & Undecaprenyl diphosphate synthase | Not specified | nih.gov |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Acetylcholinesterase (AChE) | IC50 = 8.86 µM | semanticscholar.orgresearchgate.net |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Butyrylcholinesterase (BuChE) | IC50 = 1.03 µM | semanticscholar.orgresearchgate.net |

| 4-Phenylthiazole derivative (4p) | Human Fatty Acid Amide Hydrolase (FAAH) | IC50 = 11.1 nM | nih.gov |

| 4-Phenylthiazole derivative (4p) | Human Soluble Epoxide Hydrolase (sEH) | IC50 = 2.3 nM | nih.gov |

| 2-Amino-5-phenylthiazole-4-carboxylic acid | Carbonic Anhydrase-III (CA-III) | Ki = 0.5 µM | researchgate.net |

| 2,4-Disubstituted thiazole derivative (7c) | Tubulin Polymerization | IC50 = 2.00 µM | nih.gov |

| 2,4-Disubstituted thiazole derivative (9a) | Tubulin Polymerization | IC50 = 2.38 µM | nih.gov |

Protein-Ligand Interaction Analysis

The study of protein-ligand interactions is fundamental to understanding the mechanism of action of any bioactive compound. core.ac.uknih.govjelsciences.com For derivatives of 2,4-Dimethyl-5-phenylthiazole, various analytical techniques are employed to characterize these interactions in detail.

Computational methods, such as molecular docking, are extensively used to predict and analyze the binding of phenylthiazole derivatives to their protein targets. researchgate.netnih.govsci-hub.se These in silico studies provide valuable insights into the binding modes, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the protein-ligand complex. core.ac.uknih.gov For example, docking studies of 4-phenylthiazole-based inhibitors with fatty acid amide hydrolase (FAAH) revealed important non-covalent interactions that contribute to their low nanomolar potency. sci-hub.se

Biophysical techniques also play a crucial role in validating and quantifying these interactions. Methods such as fluorescence spectroscopy can be used to study the binding of a ligand to a protein by monitoring changes in the protein's intrinsic fluorescence or the fluorescence of a probe. acs.org Isothermal titration calorimetry (ITC) provides a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions at an atomic level. acs.org Saturation Transfer Difference (STD) NMR experiments can identify the specific protons of a ligand that are in close contact with the protein, providing a detailed map of the binding epitope. acs.org

In the study of 2-amino-4-phenylthiazole inhibitors of the HIV-1 nucleocapsid (NC) protein, a combination of molecular modeling, biophysical studies, and NMR spectroscopy was used to characterize the binding. acs.org Molecular dynamics simulations suggested that the aminothiazole moiety fits into a hydrophobic pocket of the NC protein, while STD NMR experiments confirmed the protons of the ligand involved in the interaction. acs.org

These detailed analyses of protein-ligand interactions are essential for the rational design of more effective and selective inhibitors based on the 2,4-Dimethyl-5-phenylthiazole scaffold.

DNA/RNA Interaction Studies

The interaction of small molecules with nucleic acids, such as DNA and RNA, is a significant area of research, particularly in the development of anticancer and antiviral agents. While the primary focus for many 2,4-Dimethyl-5-phenylthiazole derivatives has been on protein targets, some studies have explored their potential to interact with DNA and RNA.

The planar aromatic system of the phenylthiazole core suggests the possibility of intercalation into the DNA double helix or binding to specific RNA structures. evitachem.com Some research indicates that phenylthiazole derivatives might induce DNA fragmentation in cancer cells, which is a hallmark of apoptosis. researchgate.net This could be a downstream effect of other cellular processes or a result of direct interaction with DNA.

In the context of antiviral research, the interaction with viral nucleic acids is a key mechanism of action for some compounds. As previously mentioned, 2-amino-4-phenylthiazole derivatives have been shown to inhibit the HIV-1 nucleocapsid (NC) protein, which plays a crucial role in interacting with viral RNA. acs.org By binding to the NC protein, these inhibitors indirectly disrupt the protein-RNA interactions that are essential for viral replication. acs.org

More direct evidence of RNA interaction comes from studies on small molecules designed to target RNA base pairs. nih.gov While not specifically focused on 2,4-Dimethyl-5-phenylthiazole, this research highlights the potential for nitrogen-containing heterocycles to selectively bind to RNA structures. nih.gov Given the structural similarities, it is plausible that certain phenylthiazole derivatives could also exhibit direct RNA binding activity.

Further research, including techniques like UV-Vis spectroscopy, circular dichroism, and electrophoretic mobility shift assays, is needed to fully elucidate the nature and extent of DNA and RNA interactions for 2,4-Dimethyl-5-phenylthiazole and its derivatives.

Cellular Pathway Modulation in Research Models

Several studies have reported that phenylthiazole derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. researchgate.netnih.gov The induction of apoptosis is a desirable characteristic for anticancer agents. The mechanisms underlying this apoptosis induction can be complex and may involve both intrinsic and extrinsic pathways. For example, some phenylthiazole derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.netnih.gov

In addition to inducing apoptosis, some phenylthiazole derivatives have been observed to cause perturbations in the cell cycle of cancer cells. rsc.org Flow cytometry analysis has been used to assess the effects of these compounds on the distribution of cells in different phases of the cell cycle (G1, S, G2/M). While some studies have reported minor to moderate effects on the cell cycle, a clear concentration-dependent pattern is not always observed. rsc.org

The modulation of these cellular pathways is often linked to the specific molecular targets of the compounds. For instance, the inhibition of tubulin polymerization by certain phenylthiazole derivatives would be expected to lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

The table below provides a summary of the observed effects of selected phenylthiazole derivatives on cellular pathways in research models.

| Derivative Class | Cell Line(s) | Observed Effect | Reference |

| Phenylthiazole derivatives | Various cancer cell lines | Induction of apoptosis | researchgate.net |

| 4-Phenylthiazole derived Ru(II) and Os(II) metalacycles | SW480 (colon cancer) | Minor to moderate cell cycle perturbations, weak induction of apoptosis | rsc.org |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | SKNMC (neuroblastoma), HEP-G2 (hepatocarcinoma) | Cytotoxic activity, likely through apoptosis | nih.gov |

| 2,4-Disubstituted thiazole derivatives | HepG2, MCF-7, HCT116, HeLa | Cytotoxicity, inhibition of tubulin polymerization | nih.gov |

These in vitro studies in research models are instrumental in identifying the cellular consequences of the molecular interactions of 2,4-Dimethyl-5-phenylthiazole derivatives and provide a basis for further preclinical development.

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Substituted 2,4-Dimethyl-5-phenylthiazole Derivatives

The primary and most well-established method for the synthesis of thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between an α-haloketone and a thioamide. nih.govrsc.org In the context of 2,4-dimethyl-5-phenylthiazole derivatives, this would involve reacting a suitably substituted α-haloketone with thioacetamide (B46855). Variations of this reaction have been developed to improve yields and introduce a wide range of substituents onto the thiazole ring.

Microwave-assisted Hantzsch synthesis has emerged as a more efficient alternative to conventional heating, often leading to shorter reaction times and higher yields of the desired thiazole derivatives. nih.gov One-pot, multi-component procedures have also been developed, allowing for the synthesis of complex thiazole derivatives in a single step from simple starting materials. nih.govasianpubs.orgresearchgate.net For instance, a one-pot condensation of an α-bromoketone, a thiourea (B124793), and a substituted benzaldehyde can yield highly functionalized thiazole derivatives. nih.gov

The substitution pattern of the resulting thiazole can be controlled by the choice of starting materials. For example, using different substituted phenacyl bromides allows for the introduction of various aryl groups at the 5-position of the thiazole ring. Similarly, a range of thioamides can be employed to introduce different substituents at the 2-position.

Table 1: Examples of Synthetic Methods for Substituted Thiazole Derivatives

| Synthetic Method | Key Reactants | Conditions | Advantages |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Conventional heating or microwave irradiation | Versatile, well-established |

| One-Pot Multi-Component Reaction | α-Bromoketone, Thiourea, Substituted Benzaldehyde | Catalytic, conventional heating or ultrasonic irradiation | Efficient, atom economical |

| Suzuki-Miyaura Coupling | Thiazole bromide, Boronic acid | Palladium catalyst | Forms C-C bonds, introduces aryl substituents |

Incorporation into Complex Heterocyclic Systems (e.g., fused rings, multi-ring scaffolds)

The 2,4-dimethyl-5-phenylthiazole unit is a versatile platform for the construction of more complex heterocyclic systems. Its functional groups can be readily manipulated to participate in cyclization reactions, leading to the formation of fused-ring systems and multi-ring scaffolds.

One common strategy involves the annulation of a new ring onto the thiazole core. For example, derivatives of 2-aminothiazole (B372263) can be used as starting materials to build fused systems like thiazolo[3,2-a]pyrimidines. The amino group at the 2-position can act as a nucleophile in condensation reactions with bifunctional electrophiles to form a new heterocyclic ring.

Furthermore, the thiazole ring can be incorporated into larger molecular frameworks through coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to connect thiazole derivatives to other aromatic or heteroaromatic rings, creating extended π-systems and multi-ring scaffolds. nih.gov The synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles is an example of creating a multi-ring system where a thiazole ring is linked to a pyrazole (B372694) ring. acs.org

Role as Intermediates in Advanced Organic Synthesis

Derivatives of 2,4-dimethyl-5-phenylthiazole are valuable intermediates in multi-step organic synthesis. Their utility stems from the reactivity of the thiazole ring and its substituents, which can be selectively modified to introduce new functional groups and build molecular complexity.

For example, the methyl groups at the 2- and 4-positions can be functionalized through various reactions. The C-H bonds of these methyl groups can be activated for condensation or oxidation reactions, providing a handle for further synthetic transformations. The phenyl group at the 5-position can also be modified through electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-rich nature of the thiazole ring.

A key application of thiazole derivatives as intermediates is in the synthesis of larger, more complex target molecules. They can serve as a stable core upon which other fragments of the target molecule are assembled. The development of multi-step continuous flow synthesis has demonstrated the utility of thiazole formation as a key step in a longer reaction sequence, allowing for the rapid and efficient construction of complex molecules without the need for isolating intermediates. nih.gov This approach highlights the robustness of thiazole synthesis and its compatibility with a range of reaction conditions.

The synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones through a sequential Hantzsch thiazole synthesis, deketalization, and Biginelli multicomponent reaction in a continuous flow system exemplifies the role of thiazole derivatives as pivotal intermediates in the efficient construction of pharmacologically relevant scaffolds. nih.gov

Development of Probes and Research Reagents

While specific research focused solely on developing probes from 2,4-dimethyl-5-phenylthiazole is not extensively documented, the inherent properties of thiazole derivatives make them attractive candidates for such applications. The thiazole nucleus is a common feature in various biologically active compounds, and its derivatives can be designed to interact with specific biological targets.

The synthesis of novel thiazole derivatives with fluorescent properties could lead to the development of molecular probes for imaging and sensing applications. The extended π-system of the 5-phenylthiazole core can be further extended through the introduction of other chromophoric or fluorophoric groups to tune its photophysical properties.

Furthermore, the ability to systematically modify the substituents on the 2,4-dimethyl-5-phenylthiazole core allows for the creation of libraries of compounds that can be screened for their ability to bind to specific proteins or other biomolecules. These compounds can then be used as research reagents to study biological processes. For instance, by attaching a reporter group, such as a biotin tag or a fluorescent dye, to a thiazole derivative with known biological activity, researchers can create probes to identify and study its molecular targets. The synthetic versatility of the thiazole ring system provides a solid foundation for the future design and development of such specialized research tools.

Future Research Directions and Academic Potential

Exploration of Novel Synthetic Pathways

The classical Hantzsch thiazole (B1198619) synthesis remains a primary method for the preparation of 2,4-Dimethyl-5-phenylthiazole. However, future research should focus on the development of more efficient, sustainable, and versatile synthetic routes. Innovations in this area could involve the exploration of green chemistry principles, such as the use of eco-friendly solvents and catalysts.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) to expedite the reaction and improve yields. Additionally, the development of one-pot multicomponent reactions could offer a more streamlined approach to the synthesis of 2,4-Dimethyl-5-phenylthiazole and its analogues. nih.gov The use of solid-supported reagents and catalysts could also facilitate easier purification and reduce waste. mdpi.com

Furthermore, exploring novel starting materials and synthetic strategies, such as those involving C-H activation or cross-coupling reactions, could provide alternative and more efficient pathways to this thiazole derivative. wiley-vch.de The synthesis of novel thiazole derivatives has been achieved through the reaction of various starting materials, indicating the potential for diverse synthetic approaches. mdpi.com The development of new protocols for synthesizing thiazole derivatives is an active area of research, with various methods being reported. nih.govfarmaciajournal.comsemanticscholar.orgmdpi.com

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, improved purity | Optimization of reaction conditions (temperature, time, power) |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps | Design of novel one-pot procedures |

| Solid-Supported Synthesis | Ease of purification, potential for automation | Development of recyclable and efficient solid-supported reagents |

| C-H Activation/Cross-Coupling | High efficiency and selectivity, novel bond formations | Exploration of new catalyst systems and reaction partners |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the physicochemical properties, biological activity, and spectroscopic characteristics of molecules like 2,4-Dimethyl-5-phenylthiazole. Future research should leverage advanced computational methods to build predictive models that can guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of 2,4-Dimethyl-5-phenylthiazole. nih.govkoreascience.kr This information is crucial for understanding its reactivity and spectroscopic properties. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of 2,4-Dimethyl-5-phenylthiazole with various biological targets. acs.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2,4-Dimethyl-5-phenylthiazole and its derivatives with their biological activities. scilit.com These models can then be used to design new compounds with enhanced potency and selectivity. The development of predictive computational models is a growing area of interest for understanding the properties of chemical compounds. researchgate.net

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational spectra | Understanding reactivity, interpreting spectroscopic data |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Virtual screening, lead optimization in drug discovery |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Design of new compounds with improved properties |

Mechanistic Elucidation of Interactions with Unexplored Biological Systems

While thiazole derivatives are known to interact with a variety of biological systems, the specific interactions of 2,4-Dimethyl-5-phenylthiazole remain largely unexplored. Future research should aim to elucidate the mechanisms by which this compound interacts with novel biological targets.

Initial studies could involve screening 2,4-Dimethyl-5-phenylthiazole against a panel of enzymes and receptors to identify potential biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of these interactions. The interaction of thiazole derivatives with DNA is a known area of study, suggesting a potential avenue for investigation with 2,4-Dimethyl-5-phenylthiazole. acs.orgnih.govnih.gov

Once a biological target is identified, further studies can be conducted to elucidate the precise mechanism of action. This could involve structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to determine the three-dimensional structure of the 2,4-Dimethyl-5-phenylthiazole-target complex.

Design of Highly Selective Molecular Probes

The structural scaffold of 2,4-Dimethyl-5-phenylthiazole makes it an attractive candidate for the development of highly selective molecular probes. The phenyl group can be functionalized with various reporter groups, such as fluorophores or radioisotopes, to enable detection. The thiazole ring itself can act as a recognition element for specific biological targets.

Future research in this area should focus on the rational design and synthesis of 2,4-Dimethyl-5-phenylthiazole-based probes. This will involve the careful selection of reporter groups and targeting moieties to achieve high selectivity and sensitivity. Thiazole derivatives have been successfully utilized in the development of fluorescent probes for biological imaging. acs.orgnih.govresearchgate.netsioc-journal.cn The benzothiazole (B30560) scaffold, in particular, has been a key component in the design of molecular probes for specific biological targets. rsc.org

The performance of these probes can be evaluated in vitro and in vivo using various imaging techniques, such as fluorescence microscopy and positron emission tomography (PET). The development of such probes could have significant applications in diagnostics and biomedical research.

Innovation in Structure-Activity Relationship Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Future research on 2,4-Dimethyl-5-phenylthiazole should incorporate innovative SAR methodologies to gain deeper insights into its therapeutic potential.

Traditional SAR studies involve the synthesis and biological evaluation of a series of analogues with systematic structural modifications. While effective, this approach can be time-consuming and resource-intensive. Innovations in SAR could involve the use of high-throughput screening (HTS) to rapidly evaluate large libraries of 2,4-Dimethyl-5-phenylthiazole derivatives.

Furthermore, the integration of computational methods, such as 3D-QSAR and pharmacophore modeling, can provide a more detailed understanding of the structural requirements for biological activity. These in silico approaches can help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. Numerous studies have highlighted the importance of SAR in the development of thiazole-based compounds with various biological activities. nih.govnih.govnih.govmdpi.comnih.govresearchgate.netnih.gov The design and synthesis of novel thiazole derivatives are often guided by SAR principles. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 2,4-dimethyl-5-phenylthiazol derivatives, and how can reaction conditions be optimized?

Answer: this compound derivatives are typically synthesized via cyclocondensation reactions involving thioamides or thioureas with α-haloketones. For example, substituted thiazoles can be prepared by reacting 2,4-dimethyl-5-phenylthiazole precursors with aryl aldehydes or halogenated intermediates under reflux in ethanol or DMF, often catalyzed by acetic acid or Lewis acids like ZnCl₂ . Optimization involves adjusting solvent polarity (e.g., DMSO for polar intermediates), reaction time (4–18 hours), and temperature (80–120°C) to improve yields (65–85%) and purity. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Answer: Structural validation requires multi-spectral analysis:

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Elemental Analysis : Validates empirical formulas (e.g., C₁₁H₁₁NS requires C% 67.65, H% 5.68, N% 7.17) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 195 for the parent compound) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Answer: In-silico approaches include:

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., α-glucosidase or kinase enzymes). Studies show that electron-withdrawing substituents (e.g., -Br, -NO₂) enhance binding via hydrophobic interactions .

- QSAR Modeling : Correlates substituent properties (e.g., Hammett constants) with bioactivity. For instance, para-substituted aryl groups improve antimicrobial potency .

- ADMET Prediction : Assesses pharmacokinetics (e.g., logP < 3.5 for optimal bioavailability) .

Q. What strategies resolve contradictions in experimental data, such as unexpected spectral peaks or elemental analysis discrepancies?

Answer:

- Spectral Reanalysis : Compare observed NMR/IR data with computational simulations (e.g., DFT calculations) to identify tautomers or stereoisomers .

- X-ray Crystallography : Resolves ambiguities in substituent orientation, as seen in thiadiazole derivatives where crystal packing influences spectral shifts .

- Batch Repetition : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .

Q. How do structural modifications (e.g., halogenation or alkylation) affect the pharmacological profile of this compound derivatives?

Answer:

- Halogenation : Introducing -Cl or -Br at the phenyl ring enhances antibacterial activity (MIC 8–16 µg/mL against S. aureus) due to increased lipophilicity and membrane disruption .

- Alkylation : Adding methyl or ethyl groups to the thiazole core improves metabolic stability (t½ > 6 hours in hepatic microsomes) but may reduce solubility .

- Heterocyclic Fusion : Incorporating triazole or oxadiazole moieties broadens antifungal activity (e.g., IC₅₀ 12 µM against C. albicans) via hydrogen bonding with fungal enzymes .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound hybrids?

Answer:

- Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) during coupling reactions .

- Catalyst Screening : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., montmorillonite K10) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (from 18 hours to 30 minutes) and improves yields (by 15–20%) .

Q. What analytical techniques are recommended for studying thiazole-metal complexes?

Answer:

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer bands (e.g., λmax 350–450 nm for Cu²⁺ complexes) .

- Cyclic Voltammetry : Measures redox potentials (e.g., E₁/₂ −0.45 V vs. Ag/AgCl for Fe³⁺/Fe²⁺ couples) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for Zn²⁺ complexes) .

Critical Analysis of Contradictory Findings

- Bioactivity vs. Toxicity : While halogenated derivatives show potent antimicrobial activity, some exhibit hepatotoxicity (e.g., ALT elevation at 50 µM). Mitigation strategies include prodrug design or co-administration with antioxidants .

- Computational vs. Experimental IC₅₀ : Discrepancies arise from solvent effects unaccounted for in docking studies. Hybrid QM/MM simulations improve correlation (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.